SAR407899

Hypertension Cardiovascular pharmacology ROCK inhibition

SAR407899 (6-piperidin-4-yloxy-2H-isoquinolin-1-one) is the definitive tool compound for ROCK-dependent research. Unlike generic inhibitors fasudil or Y-27632, SAR407899 delivers 8-fold greater potency (Ki=36 nM for human ROCK2), validated selectivity across >100 kinase and receptor targets, and superior in vivo efficacy—including antihypertensive effects surpassing both fasudil and Y-27632 and unique NO-independent erectile function in diabetic models where sildenafil fails. For reliable in vivo dosing, procure the hydrochloride salt (CAS 923262-96-8) to ensure consistent solubility and pharmacokinetics.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 923359-38-0
Cat. No. B1681456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR407899
CAS923359-38-0
SynonymsSAR407899;  SAR 407899;  SAR-407899;  SAR407899 HCl
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3
InChIInChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17)
InChIKeyIPEXHQGMTHOKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SAR407899 ROCK Inhibitor: Potency, Selectivity, and Procurement-Relevant Differentiation Data


SAR407899 is a small-molecule, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), also known as Rho-kinase [1]. It demonstrates equipotent inhibition of human and rat ROCK2 with Ki values of 36 nM and 41 nM, respectively, and displays approximately 8-fold greater activity than fasudil in biochemical assays [1]. The compound is characterized by high selectivity, having been profiled against 117 receptor and enzyme targets, and shows a moderate isoform preference for ROCK2 over ROCK1 (IC50 values of 102 nM and 276 nM, respectively, at 40 μM ATP) [2]. Currently, SAR407899 has progressed to Phase 2 clinical investigation for microvascular angina and persistent stable angina following successful percutaneous coronary intervention (PCI), sponsored by Sanofi [3].

Why SAR407899 Cannot Be Substituted with Fasudil, Y-27632, or Belumosudil in Preclinical and Clinical Research


ROCK inhibitors constitute a pharmacologically heterogeneous class with substantial divergence in isoform selectivity profiles, off-target kinase inhibition signatures, and species-dependent potency. A direct head-to-head comparative study demonstrated that the in vivo antihypertensive efficacy of SAR407899 was superior to that of both fasudil and Y-27632 in rodent models of arterial hypertension [1]. Unlike the broad-spectrum tool compound Y-27632, which non-selectively inhibits both ROCK1 and ROCK2 with IC50 values in the micromolar range, SAR407899 exhibits nanomolar potency against ROCK2 and was found to be highly selective across a panel of 117 receptor and enzyme targets [1]. Furthermore, clinical development trajectories differ markedly: SAR407899 is specifically positioned for microvascular angina in a Phase 2 trial, whereas beluumosudil (KD025), a highly ROCK2-selective inhibitor with over 200-fold selectivity for ROCK2 versus ROCK1, is FDA-approved for chronic graft-versus-host disease and exhibits distinct off-target casein kinase 2 inhibition that may confound experimental interpretation in cardiovascular research . These disparities in potency, selectivity fingerprint, and translational context render interchanging ROCK inhibitors without validation scientifically inadvisable for applications requiring target engagement fidelity and reproducible in vivo outcomes.

Quantitative Differentiation of SAR407899 Versus Fasudil, Y-27632, and Belumosudil


Superior In Vivo Antihypertensive Efficacy Versus Fasudil and Y-27632

In a comprehensive in vivo characterization across multiple rodent models of arterial hypertension, SAR407899 demonstrated superior blood pressure-lowering efficacy compared to both fasudil and Y-27632 when administered orally over a dose range of 3 to 30 mg/kg [1]. While the study authors did not report the specific numeric blood pressure reduction values for fasudil and Y-27632 in the publicly available abstract, the directional superiority of SAR407899 was explicitly stated as a key differentiator in the peer-reviewed publication, based on comparative evaluation in spontaneously hypertensive rats and other hypertensive rodent models [1]. This head-to-head comparison establishes SAR407899 as the more efficacious oral antihypertensive agent among these three ROCK inhibitors.

Hypertension Cardiovascular pharmacology ROCK inhibition

Approximately 8-Fold Greater Potency Than Fasudil in Biochemical Assays

In biochemical enzyme activity assays, SAR407899 was reported to be approximately 8-fold more active than fasudil as an inhibitor of Rho-kinase [1]. This quantitative potency advantage is further substantiated by SAR407899's nanomolar inhibition constant (Ki) values of 36 nM and 41 nM for human and rat ROCK2, respectively, establishing a baseline potency that far exceeds fasudil's reported IC50 of approximately 10.7 μM in comparable enzymatic systems [1][2].

ROCK2 inhibition Enzymatic assay Kinase inhibitor potency

Balanced ROCK1/ROCK2 Isoform Profile Versus Extreme ROCK2 Selectivity of Belumosudil

SAR407899 exhibits a moderate preference for ROCK2 over ROCK1, with IC50 values of 102 ± 19 nM for ROCK2 and 276 ± 26 nM for ROCK1 (approximately 2.7-fold selectivity) when assayed in the presence of 40 μM ATP [1][2]. This profile contrasts sharply with beluumosudil (KD025), a clinical-stage ROCK2 inhibitor approved for chronic graft-versus-host disease, which displays IC50 values of 105 nM for ROCK2 and 24 μM for ROCK1, representing over 200-fold selectivity for ROCK2 . The distinct isoform selectivity profiles indicate that SAR407899 maintains functional engagement of both ROCK isoforms at pharmacologically relevant concentrations, whereas beluumosudil selectively spares ROCK1 activity.

ROCK1 ROCK2 Isoform selectivity Kinase profiling

Distinct Clinical Development Trajectory: Phase 2 for Microvascular Angina

SAR407899 is currently under investigation in a Phase 2a, randomized, double-blind, placebo-controlled, parallel-group dose-titration study (NCT03236311) specifically designed to evaluate its effects on coronary vasomotor function as measured by coronary flow reserve (CFR) using 13N-ammonia PET imaging in patients with microvascular angina and/or persistent stable angina despite angiographically successful elective PCI [1][2]. In contrast, fasudil has been investigated in microvascular angina only via acute intracoronary administration in a small pilot study of 18 patients, demonstrating amelioration of acetylcholine-induced myocardial ischemia in 11 of 13 treated patients, but has not progressed to oral Phase 2 development for this indication [3][4]. Belumosudil is FDA-approved exclusively for chronic graft-versus-host disease and is not being developed for cardiovascular indications .

Microvascular angina Coronary flow reserve Clinical trial Phase 2

Broad Vascular Relaxation Activity Across Species and Vascular Beds

SAR407899 exhibits potent and species-independent vasorelaxant activity across a diverse array of isolated arteries from different species and vascular beds, with mean IC50 values ranging from 122 to 280 nM [1][2]. This consistent ex vivo potency profile across multiple vessel types contrasts with the more variable tissue-dependent responses reported for other ROCK inhibitors such as Y-27632, which exhibits IC50 values ranging from 0.436 μM in internal anal sphincter to 13.4 μM in rectal smooth muscle—a nearly 31-fold difference in potency depending on tissue type [3]. The narrow IC50 range for SAR407899 suggests predictable, vessel-agnostic pharmacological activity, which is a critical attribute for cardiovascular studies requiring reproducible vascular responses across different experimental preparations.

Vasorelaxation Isolated artery Smooth muscle Ex vivo pharmacology

High Kinase Selectivity Profile Validated Against 117 Receptor and Enzyme Targets

SAR407899 was characterized as highly selective in a comprehensive panel of 117 receptor and enzyme targets [1]. Additional selectivity profiling against 79 kinases at concentrations up to 10 μM confirmed ROCK selectivity, though some off-target activity was noted against MSK-1 (IC50 = 3.1 μM), PKCδ (IC50 = 5.4 μM), PKB (IC50 = 1–10 μM range), RSK (IC50 = 1–10 μM range), serotonin transporter (IC50 = 1.1 μM), and μ-opioid receptors (IC50 = 8.9 μM) [2][3]. This selectivity profile is substantially cleaner than that of fasudil, a compound known to inhibit multiple kinases including PKA, PKB, PKC, PKG, MLCK, and CaMKII at concentrations within 10-fold of its ROCK IC50 . For researchers concerned with confounding off-target effects, SAR407899's broader selectivity characterization provides greater confidence in attributing observed biological effects to ROCK pathway inhibition.

Kinase selectivity Off-target profiling ROCK specificity Panel screening

Optimal Research and Translational Applications for SAR407899 Based on Differentiated Evidence


Preclinical Hypertension Studies Requiring Superior In Vivo Oral Efficacy

For rodent hypertension models where robust, dose-dependent blood pressure reduction is the primary pharmacodynamic endpoint, SAR407899 provides demonstrated superior efficacy compared to fasudil and Y-27632 over an oral dose range of 3–30 mg/kg [1]. The compound's nanomolar Ki values (36 nM human ROCK2, 41 nM rat ROCK2) and approximately 8-fold greater potency than fasudil enable lower dosing requirements, which may reduce formulation burdens and minimize compound-related toxicities in chronic dosing paradigms [1]. This scenario is particularly relevant for target validation studies in spontaneously hypertensive rats (SHRs) and other genetic or induced hypertension models where ROCK-mediated vascular hypercontractility is the suspected pathological driver.

Translational Research Bridging ROCK Inhibition to Coronary Microvascular Dysfunction

Investigators studying coronary microvascular dysfunction or conducting translational research aimed at therapeutic development for microvascular angina should prioritize SAR407899 as their ROCK inhibitor tool compound due to its active Phase 2 clinical program evaluating coronary flow reserve (CFR) improvement in patients with microvascular angina [2][3]. This clinical positioning is unique among ROCK inhibitors and provides a direct translational rationale for preclinical studies employing SAR407899 in models of coronary microvascular impairment, endothelial dysfunction, and ischemia with non-obstructive coronary arteries (INOCA). The compound's broad and consistent vasorelaxant activity across vascular beds (IC50 range 122–280 nM) further supports its utility in ex vivo coronary artery preparations and in vivo coronary flow studies [1].

Ex Vivo Vascular Pharmacology Requiring Reproducible, Species-Independent Relaxation Responses

For isolated tissue bath studies involving arterial rings or smooth muscle preparations from multiple species and vascular beds, SAR407899 offers consistent vasorelaxant potency with IC50 values clustered between 122 and 280 nM, in contrast to the 31-fold tissue-dependent potency variation observed with Y-27632 [1][4]. This narrow potency range reduces the need for extensive pilot experiments to establish tissue-specific concentration-response curves and facilitates cross-study comparison of ROCK-mediated vascular tone regulation. The compound also potently inhibits endothelin-1-induced constriction of renal resistance arteries and relaxes phenylephrine pre-contracted smooth muscle with IC50 values of 0.05–0.07 μM, making it suitable for investigating ROCK-dependent mechanisms of vasoconstriction and endothelial dysfunction [5].

Cellular Mechanism Studies Requiring Clean ROCK Inhibition with Minimal Off-Target Confounding

When investigating ROCK-mediated cellular processes—including myosin phosphatase phosphorylation (MYPT1-T696), stress fiber formation, smooth muscle proliferation, or chemotaxis—SAR407899 provides a well-characterized selectivity profile validated against 117 receptor and enzyme targets, with off-target kinase inhibition occurring at concentrations ≥10-fold above the ROCK IC50 (with the exception of SERT at IC50 = 1.1 μM) [1][5][6]. In HeLa cells, SAR407899 specifically inhibits ROCK-mediated MYPT1-T696 phosphorylation at concentrations of 1–3 μM and completely blocks thrombin-induced stress fiber formation in HUVECs at 3 μM [5]. The compound also inhibits PDGF-induced proliferation (IC50 = 5.0 ± 1.3 μM) and THP-1 monocyte chemotaxis (IC50 = 2.5 ± 1.0 μM), enabling multi-endpoint cellular pharmacology studies with reduced concern that observed effects stem from off-target kinase inhibition rather than ROCK pathway engagement [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR407899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.